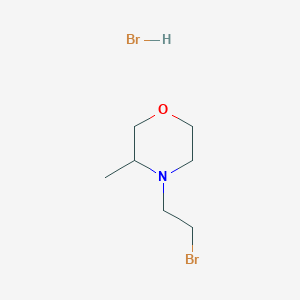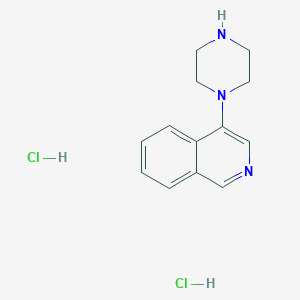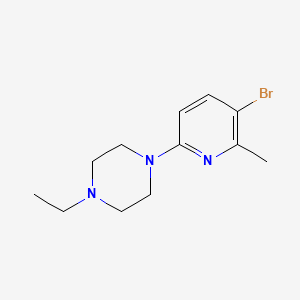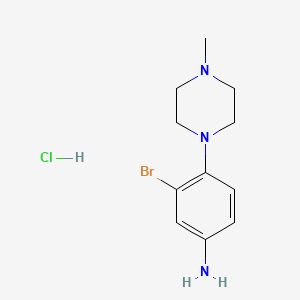
3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride, also known as 3-bromo-4-methylpiperazine hydrochloride, is a synthetic organic compound used in a variety of laboratory experiments. It is a white, crystalline solid with a molecular formula of C7H14BrClN2 and a molecular weight of 247.6 g/mol. This compound is soluble in water and can be used in a variety of applications, ranging from chemical synthesis to drug delivery.
Aplicaciones Científicas De Investigación
Pharmacological Research on Serotonin Antagonists
One significant application of compounds related to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride is in the development and study of serotonin (5-HT) antagonists. For example, AR-A000002, a selective 5-HT1B antagonist, has shown potential in the treatment of anxiety and affective disorders based on its pharmacological profile (Hudzik et al., 2003)[https://consensus.app/papers/behavioral-pharmacology-ara000002-novel-selective-hudzik/3d05dca1c4a65264a0eb1300c46dc9c0/?utm_source=chatgpt]. This research indicates the utility of similar compounds in exploring therapeutic avenues for mental health conditions.
DNA Interaction Studies
The study of compounds like Hoechst 33258, which contains a structural motif similar to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline, provides insights into DNA interactions. These compounds are known for their strong binding to the minor groove of double-stranded DNA, highlighting their potential in DNA sequence recognition and as starting points for rational drug design (Issar & Kakkar, 2013)[https://consensus.app/papers/groove-binder-hoechst-33258-analogues-review-issar/2fcffe6af154530d83da2b39e8232efe/?utm_source=chatgpt].
Genotoxicity and Carcinogenicity Research
Research on aniline derivatives, including those structurally related to 3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride, aids in understanding their genotoxic and carcinogenic potential. Studies on aniline and its metabolites suggest that while aniline does not induce gene mutations, it shows potential for inducing chromosomal damage, particularly at high dose levels (Bomhard & Herbold, 2005)[https://consensus.app/papers/genotoxic-activities-aniline-metabolites-their-bomhard/3fabbb51ad4f565da534943fa6e4cd91/?utm_source=chatgpt].
Atypical Antipsychotic Research
JL13, a compound with a similar piperazine structure, has been reviewed for its atypical antipsychotic activity, demonstrating no catalepsy in animal models and suggesting its promise as a therapeutic agent in treating psychosis (Bruhwyler et al., 1997)[https://consensus.app/papers/jl13-pyridobenzoxazepine-compound-activity-review-bruhwyler/cbb9e912f22e5720a004bff532a28489/?utm_source=chatgpt]. This research field benefits from exploring compounds with piperazine rings for developing new psychiatric medications.
Propiedades
IUPAC Name |
3-bromo-4-(4-methylpiperazin-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKIRSNTJRQTEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-methylpiperazin-1-yl)aniline hydrochloride | |
CAS RN |
1803594-54-8 |
Source


|
| Record name | Benzenamine, 3-bromo-4-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

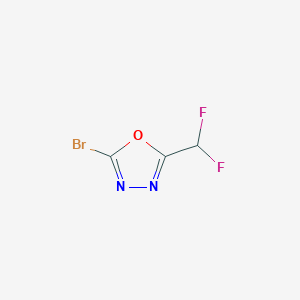
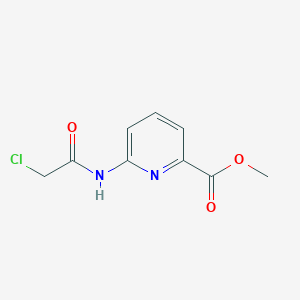
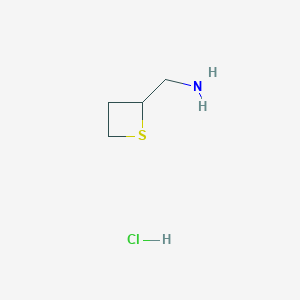
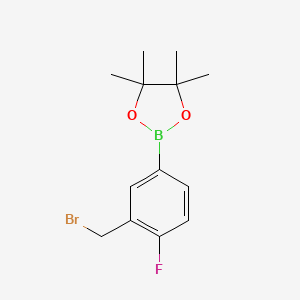
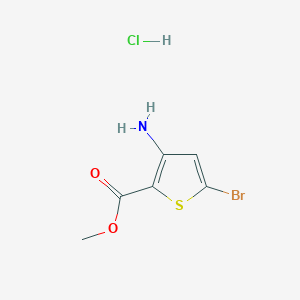
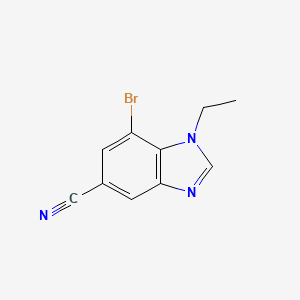
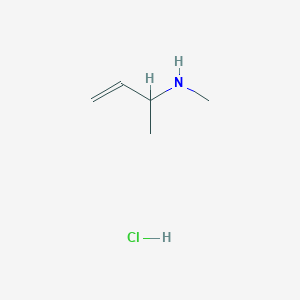
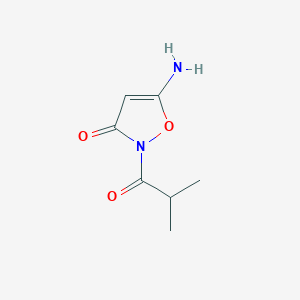
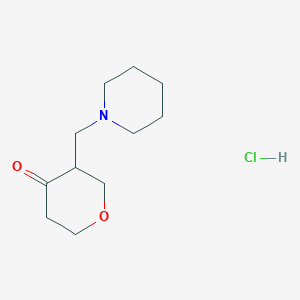
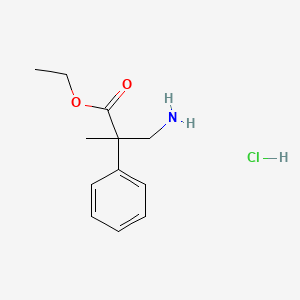
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)
